molecular formula C11H15NO B6181935 rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans CAS No. 1932056-30-8

rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans

Cat. No. B6181935
CAS RN: 1932056-30-8
M. Wt: 177.2
InChI Key:
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Description

Rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans (Rac-MANT) is a small organic molecule that has been studied extensively in the scientific community due to its various biological and pharmacological properties. Rac-MANT is a chiral molecule that has been used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis. This molecule has also been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

Rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been studied extensively in the scientific community due to its various biological and pharmacological properties. It has been used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis. rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has also been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and receptors. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain and is implicated in the development of Alzheimer’s disease. rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the regulation of leukotrienes and is implicated in the development of asthma and other inflammatory diseases.

Mechanism of Action

The exact mechanism of action of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans is not fully understood. However, it is believed that the molecule works by binding to the active sites of the enzymes and receptors it targets. This binding blocks the action of the enzymes and receptors and thus prevents the development of the diseases they are associated with.
Biochemical and Physiological Effects
rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain and is implicated in the development of Alzheimer’s disease. rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the regulation of leukotrienes and is implicated in the development of asthma and other inflammatory diseases. In addition, rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify, and it has a high yield of over 95%. It is also a chiral molecule which can be used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis. However, rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans also has some limitations. It is a relatively unstable molecule, and its effects can vary depending on the concentration and environment in which it is used.

Future Directions

Rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans has a wide range of potential future directions for scientific research. It could be further studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and receptors. It could also be studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it could be studied for its potential applications in asymmetric synthesis and as a chiral ligand in asymmetric catalysis. Finally, it could be studied to further understand its mechanism of action and to develop more efficient and effective methods of synthesis.

Synthesis Methods

Rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans can be synthesized from the reaction of 1-methoxy-2-naphthol with methylamine in the presence of potassium carbonate. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. The product is then purified by column chromatography and recrystallized from methanol. This method has been used to synthesize rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans in a high yield of over 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "1-tetralone", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "1. 1-tetralone is reacted with methylamine in the presence of hydrochloric acid to form the corresponding imine intermediate.", "2. The imine intermediate is reduced using sodium borohydride in ethanol to form the corresponding amine intermediate.", "3. The amine intermediate is then reacted with sodium hydroxide and formaldehyde in water to form the final product, rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol, trans." ] }

CAS RN

1932056-30-8

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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